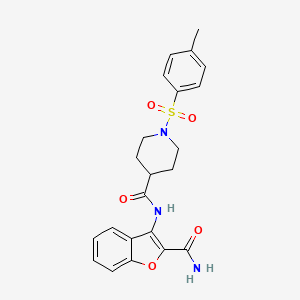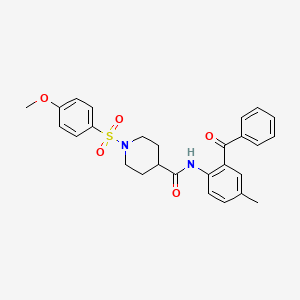![molecular formula C14H17N3O4 B6494937 N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide CAS No. 1351648-36-6](/img/structure/B6494937.png)
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-phenoxypropanoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with 2-methoxyethyl isocyanate under controlled conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of advanced materials such as polymers and coatings due to its unique structural properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The oxadiazole ring is known to interact with biological macromolecules, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-ethoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
- N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
- N-[5-(2-chloroethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
Uniqueness
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10(20-11-6-4-3-5-7-11)13(18)15-14-17-16-12(21-14)8-9-19-2/h3-7,10H,8-9H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBHURVDXOHUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(O1)CCOC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6494860.png)
![N-[(2-chlorophenyl)methyl]-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6494868.png)
![N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6494869.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B6494877.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B6494880.png)
![1-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6494895.png)
![N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B6494938.png)
![1-(4-chlorobenzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}piperidine-4-carboxamide](/img/structure/B6494946.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide](/img/structure/B6494949.png)

![methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate](/img/structure/B6494961.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6494963.png)


